Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate
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Overview
Description
Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzoate derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybenzoate derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Methyl 2,4-dihydroxy-6-methylbenzoate
- Ethyl orsellinate
Comparison: Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 2,4-dihydroxy-6-(2-methylprop-1-en-1-yl)benzoate, a compound with the molecular formula C13H16O4 and a molecular weight of approximately 236.26 g/mol, has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.
Structural Features and Synthesis
The compound features a benzoate moiety with hydroxyl groups at the 2 and 4 positions and a 2-methylprop-1-en-1-yl substituent at the 6 position. These structural characteristics contribute to its biological activity, particularly its antioxidant, antimicrobial, and anti-inflammatory properties.
Synthesis Methods:
Several synthetic routes can be employed to produce this compound, allowing for variations in purity and yield based on available starting materials.
Antioxidant Activity
Research indicates that the hydroxyl groups present in this compound impart significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress by neutralizing free radicals. Studies have shown that compounds with similar structures effectively scavenge reactive oxygen species (ROS), thereby preventing cellular damage.
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Its structural similarity to other known antimicrobial agents suggests that it may disrupt microbial cell membranes or interfere with metabolic pathways within the pathogens. Comparative studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This action is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antioxidant Efficacy : A study published in MDPI demonstrated that derivatives of this compound significantly increased antioxidant enzyme activities in cellular models, leading to reduced oxidative stress markers .
- Antimicrobial Testing : In a comparative analysis of various benzoate derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent .
- Inflammation Modulation : Research conducted on animal models indicated that administration of this compound resulted in decreased levels of inflammatory markers in serum, suggesting its utility in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of this compound compared to similar compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Ethyl 3,5-dihydroxybenzoate | Hydroxyl groups at positions 3 and 5 | Different antimicrobial profile |
Ethyl 4-hydroxybenzoate | Hydroxyl group at position 4 | Commonly used as a preservative |
Ethyl gallate | Contains galloyl group | Stronger antioxidant properties |
This compound | Hydroxyl groups at positions 2 and 4; unique alkene substituent | Antioxidant, antimicrobial, anti-inflammatory |
Properties
CAS No. |
921882-83-9 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-6-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(16)12-9(5-8(2)3)6-10(14)7-11(12)15/h5-7,14-15H,4H2,1-3H3 |
InChI Key |
KGHSYIFOMIZURX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)C=C(C)C |
Origin of Product |
United States |
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